molecular formula C21H14F2N2O3 B2888154 2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921889-34-1

2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No. B2888154
CAS RN: 921889-34-1
M. Wt: 380.351
InChI Key: GOXWYILKAKRINO-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C21H14F2N2O3 and its molecular weight is 380.351. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • Reactions and Rearrangements in Benzodiazepinooxazoles : Research by Terada et al. (1973) explored the reactions and rearrangements of benzodiazepinooxazole derivatives, providing insights into the chemical behavior of related compounds (Terada, Yabe, Miyadera, & Tachikawa, 1973).

  • Polyfluorinated Dibenzoxazepines Syntheses : A study by Gerasimova, Konstantinova, and Petrenko (1989) focused on synthesizing polyfluorinated analogues of dibenzoxazepines, highlighting methods relevant to the synthesis of compounds like 2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (Gerasimova, Konstantinova, & Petrenko, 1989).

Biological Properties and Applications

  • Antitumor Properties of Fluorinated Benzothiazoles : Hutchinson et al. (2001) investigated the synthesis and in vitro biological properties of fluorinated benzothiazoles, revealing their potent cytotoxicity in certain human cell lines, a finding that could be relevant to the study of related dibenzoxazepine derivatives (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

  • PET Imaging Agent Development : Research by Wang, Gao, Miller, and Zheng (2013) on the synthesis of a PET agent for imaging B-Raf(V600E) in cancers indicates the potential of related compounds in diagnostic imaging (Wang, Gao, Miller, & Zheng, 2013).

  • Synthesis and Anti-inflammatory Activity : Ackrell et al. (1978) studied the anti-inflammatory activity of acetic acid derivatives of tricyclic systems similar to dibenzo[b,f]oxazepin, hinting at possible therapeutic applications (Ackrell, Antonio, Franco, Landeros, Leon, Muchowski, Maddox, Nelson, Rooks, Roszkowski, & Wallach, 1978).

  • Novel Formation of Oxepin : Research by Parlow (1995) describes the novel formation of an oxepin, a process that might be relevant in the synthesis or transformation of compounds like 2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (Parlow, 1995).

Alzheimer's Disease Research

  • PET Probes for Alzheimer's Disease : A study by Cui et al. (2012) on the development of radiofluoro-pegylated phenylbenzoxazole derivatives as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease showcases the relevance of such compounds in neurodegenerative disease research (Cui, Ono, Kimura, Ueda, Nakamoto, Togashi, Okamoto, Ihara, Takahashi, Liu, & Saji, 2012).

Synthetic Methodologies

  • Synthetic Strategies for Dibenzoxazepines : The research by Künzle and Schmutz (1969) discusses the synthesis of dibenzo oxazepines, providing valuable insights into synthetic methodologies that may apply to 2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (Künzle & Schmutz, 1969).

  • Solid Support Synthesis of Dibenzoxazepines : Ouyang, Tamayo, and Kiselyov (1999) explored an efficient assembly of dibenzoxazepin-11(10H)-ones using solid support, a technique that could be adapted for similar compounds (Ouyang, Tamayo, & Kiselyov, 1999).

  • Synthesis and DFT Studies of Benzimidazole Fused-1,4-Oxazepines : Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine hybrids, an approach that could be useful for the synthesis and study of related compounds (Almansour, Arumugam, Suresh Kumar, Soliman, Altaf, Ghabbour, 2016).

properties

IUPAC Name

2,6-difluoro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N2O3/c1-25-16-7-2-3-8-18(16)28-17-10-9-12(11-13(17)21(25)27)24-20(26)19-14(22)5-4-6-15(19)23/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXWYILKAKRINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

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